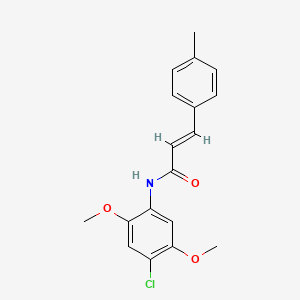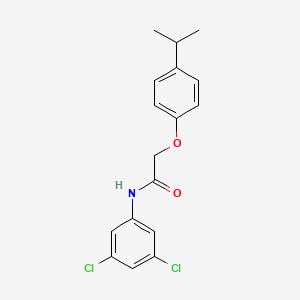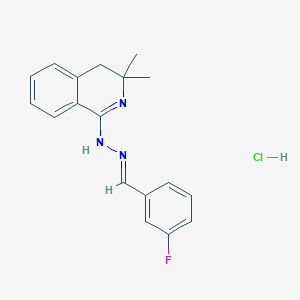
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as DOC or 2,5-dimethoxy-4-chloroamphetamine, is a psychoactive drug that belongs to the amphetamine class. DOC is a potent hallucinogen that is known to produce long-lasting effects on the mind and body. The chemical structure of DOC is similar to other hallucinogens such as LSD and psilocybin. The purpose of
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding results in the activation of various signaling pathways that lead to the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, perception, and cognition.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to produce a range of biochemical and physiological effects. It can produce alterations in sensory perception, thought processes, and emotional states. It can also cause changes in heart rate, blood pressure, body temperature, and respiration. The effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide can last for up to 24 hours, making it a long-lasting hallucinogen.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a potent hallucinogen that produces long-lasting effects, making it useful for studying the mechanism of action of hallucinogens. It is also relatively easy to synthesize and purify. However, N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide has several limitations. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. It is also a potent hallucinogen that can produce intense and long-lasting effects, making it potentially dangerous to study in humans.
Future Directions
For research on N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide include studying its long-term effects on brain function and behavior and developing new drugs based on its chemical structure.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide is synthesized from 2,5-dimethoxyphenylacetone and 4-methylphenylacetic acid. The synthesis process involves the use of reagents such as hydrochloric acid, acetic anhydride, and sodium nitrite. The reaction is carried out in a solvent such as acetic acid or dichloromethane. The final product is purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide has been used in scientific research to study the mechanism of action of hallucinogens. It has been shown to bind to serotonin receptors in the brain, which are responsible for regulating mood, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide has also been used to study the effects of hallucinogens on brain function and behavior. It has been shown to produce alterations in sensory perception, thought processes, and emotional states.
properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-6-13(7-5-12)8-9-18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h4-11H,1-3H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFNAUVIMQLIF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)


![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)


![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)


![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)